molecular formula C21H20N4O4S2 B11600050 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-furylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11600050
M. Wt: 456.5 g/mol
InChI Key: OXJWMXJURLALML-VBKFSLOCSA-N
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Description

2-[(2-furylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H20N4O4S2 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-[(2-furylmethyl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with a molecular formula of C26H22N4O3S2C_{26}H_{22}N_{4}O_{3}S_{2} and a molecular weight of approximately 502.6 g/mol. This compound integrates diverse structural features, including a pyrido[1,2-a]pyrimidin-4-one core and various functional groups that contribute to its potential biological activities.

Structural Features

The compound's structure can be broken down into several key components:

  • Pyrido[1,2-a]pyrimidin-4-one Core : This bicyclic heterocyclic structure is known for its biological activity.
  • Furylmethyl Amino Group : Contributes to the compound's interaction with biological targets.
  • Thiazolidin and Methoxypropyl Moieties : Enhance the chemical diversity and potential reactivity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, primarily due to its ability to interact with specific molecular targets such as enzymes and receptors. Below are some key findings regarding its biological activity:

Antitumor Activity

Studies have shown that compounds with similar structural motifs possess significant antitumor properties. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of electron-donating groups and specific substitutions on the thiazole ring enhance these effects.

CompoundIC50 (µg/mL)Mechanism of Action
Compound 11.61 ± 1.92Inhibition of cancer cell proliferation
Compound 21.98 ± 1.22Induction of apoptosis in tumor cells

Anticonvulsant Activity

Compounds with thiazolidine structures have demonstrated anticonvulsant properties in various models. The structure–activity relationship (SAR) studies suggest that specific substitutions can enhance anticonvulsant efficacy.

The precise mechanism by which This compound exerts its effects is still under investigation. However, it is hypothesized to modulate the activity of target enzymes or receptors through:

  • Binding Interactions : The compound may form stable complexes with target proteins, altering their functional states.
  • Inhibition or Activation : Depending on the target, the compound could either inhibit or activate enzymatic pathways.

Case Studies and Research Findings

Several studies have explored the biological potential of compounds structurally related to this molecule:

  • Antitumor Studies : A series of thiazole-containing compounds were synthesized and tested against various cancer cell lines. Notably, one compound showed IC50 values comparable to established chemotherapeutics like doxorubicin.
    "The presence of a methyl group at position 4 significantly increased the cytotoxic activity against both HT29 and Jurkat cell lines" .
  • Anticonvulsant Activity : Another study highlighted the anticonvulsant properties of thiazole derivatives, indicating that modifications in the thiazolidine moiety can enhance efficacy against seizure models .

Properties

Molecular Formula

C21H20N4O4S2

Molecular Weight

456.5 g/mol

IUPAC Name

(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N4O4S2/c1-28-10-5-9-25-20(27)16(31-21(25)30)12-15-18(22-13-14-6-4-11-29-14)23-17-7-2-3-8-24(17)19(15)26/h2-4,6-8,11-12,22H,5,9-10,13H2,1H3/b16-12-

InChI Key

OXJWMXJURLALML-VBKFSLOCSA-N

Isomeric SMILES

COCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)/SC1=S

Canonical SMILES

COCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CO4)SC1=S

Origin of Product

United States

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